Azido-PEG7-azide
Overview
Description
Azido-PEG7-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of Azido-PEG7-azide involves the reaction of corresponding PEG azides via a convenient, mild click reaction . This method is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis
The molecular formula of Azido-PEG7-azide is C16H32N6O7 . It has a molecular weight of 420.46 g/mol .Chemical Reactions Analysis
Azido-PEG7-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG7-azide has a molecular weight of 420.46 g/mol . Its molecular formula is C16H32N6O7 . The compound is a liquid .Scientific Research Applications
Synthetic Organic Chemistry
- Azides are chemical compounds widely used in synthetic organic chemistry .
- They play a pivotal role for subsequent synthesis of organonitrogens such as amines and triazoles .
- The azido groups are electrophilic and are susceptible to various nucleophiles such as carbanions .
Pharmaceutical Sciences
- Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the development of pharmaceuticals .
- Azide compounds play a central role in the synthesis of 1,2,3-triazoles in click chemistry .
Materials Chemistry
- Azide compounds are essential in organic and materials chemistry .
- They are used in the synthesis of organonitrogens such as amines and triazoles .
Method of Application
- A team of researchers developed an efficient method to prepare organomagnesium intermediates having a protected azido group .
- The novelty of this synthesis method lies in protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates .
- These intermediates served in the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Results or Outcomes
- The researchers found a new azide synthesis method utilizing the Grignard reaction and developed a new method for the synthesis of 1,2,3-triazoles .
- The team found that the iodine-magnesium exchange reaction proceeds efficiently with aryl iodides having azido groups .
- This method is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .
Safety And Hazards
Azido-PEG7-azide should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, move the victim into fresh air .
Future Directions
Azido-PEG7-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group (N3) enables click chemistry with an alkyne to yield a stable triazole linkage . This makes it a valuable tool for future research and applications in bioconjugation, labeling, and chemical modification .
properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKODTBPHMGJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG7-azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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